molecular formula C10H16BNO2S B12289366 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole

Cat. No.: B12289366
M. Wt: 225.12 g/mol
InChI Key: RVJRBDBMJGVEBQ-UHFFFAOYSA-N
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Description

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is an organic compound that features a thiazole ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole typically involves the reaction of 4-methylthiazole with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the coupling partner.

Scientific Research Applications

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxycarbonylphenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • 1-methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is unique due to the combination of the thiazole ring and the boronic ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to other boronic esters.

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H16BNO2S/c1-7-6-15-8(12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3

InChI Key

RVJRBDBMJGVEBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C

Origin of Product

United States

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